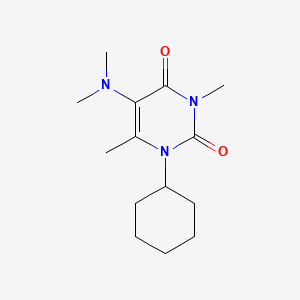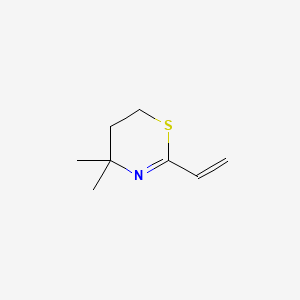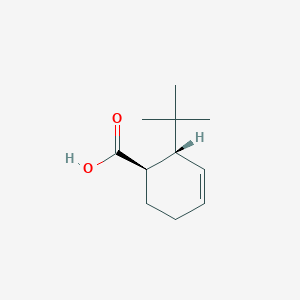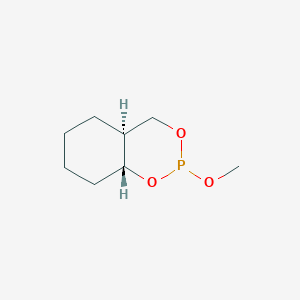
1-Ethylaziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylaziridine-2-carbonitrile is an organic compound featuring a three-membered aziridine ring with an ethyl group and a nitrile group attached Aziridines are known for their significant ring strain, which imparts unique reactivity to these compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylaziridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of ethylamine with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and proceeds via nucleophilic addition followed by cyclization to form the aziridine ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild to moderate conditions.
Major Products:
Oxidation: Oxaziridines and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various ring-opened products depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethylaziridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-ethylaziridine-2-carbonitrile involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows the compound to participate in various nucleophilic addition and substitution reactions. The nitrile group can also engage in interactions with biological molecules, potentially leading to enzyme inhibition or modification of protein structures.
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound with similar reactivity but without the ethyl and nitrile groups.
Azetidine: A four-membered ring analog with different reactivity due to reduced ring strain.
Ethylamine: A simpler analog lacking the aziridine ring but sharing the ethyl group.
Uniqueness: 1-Ethylaziridine-2-carbonitrile is unique due to the combination of the aziridine ring and nitrile group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
35197-08-1 |
|---|---|
Formule moléculaire |
C5H8N2 |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
1-ethylaziridine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2/c1-2-7-4-5(7)3-6/h5H,2,4H2,1H3 |
Clé InChI |
XLQPNZJVYYCSOT-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)






![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)


![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)
